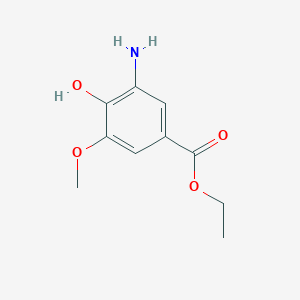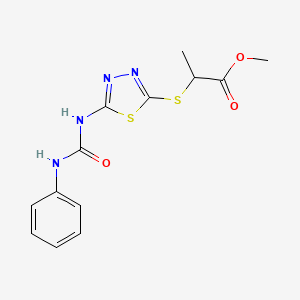
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in scientific research. The compound is a thiadiazole derivative that possesses potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in various scientific studies.
Scientific Research Applications
Anticancer Potential
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate and related compounds have been studied for their anticancer properties. A novel series of thiadiazole derivatives have shown potent anticancer activity, particularly against Hepatocellular carcinoma cell lines (HepG-2), highlighting the structure-activity relationships critical for their efficacy (Gomha et al., 2017). These findings suggest the potential of such compounds in the development of new anticancer drugs.
Diuretic Activity
Research has also focused on the diuretic activity of substituted 1,3,4-thiadiazoles. These compounds, including derivatives similar to this compound, have demonstrated an increase in urinary excretion of both water and electrolytes in Swiss albino mice, indicating their potential as diuretic agents (Ergena et al., 2022).
Synthesis and Characterization
The compound and its derivatives have been subjects of synthetic and characterization studies to understand their chemical properties better. For instance, microwave irradiation has been employed for the expeditious synthesis of methyl 5-(2-amino 4-arylthiazolyl) acetates, showcasing efficient methods for preparing thiazole derivatives (Attimarad & Mohan, 2007). These synthesis techniques are crucial for developing pharmaceuticals and understanding the structural foundations of their biological activities.
Antioxidant and Protective Effects
Further studies have explored the antioxidant activities of benzothiazole derivatives, suggesting their role in inactivating reactive chemical species. Such properties indicate the therapeutic potential of these compounds in managing conditions caused by oxidative stress (Cabrera-Pérez et al., 2016). This research area opens avenues for developing treatments for diseases where oxidative damage is a contributing factor.
Vasodilator Activity
The vasodilator activity of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which shares structural similarities with the compound , has been examined, revealing their potential in managing hypertension through a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
properties
IUPAC Name |
methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGJWAGOFBGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



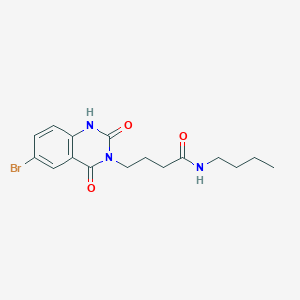
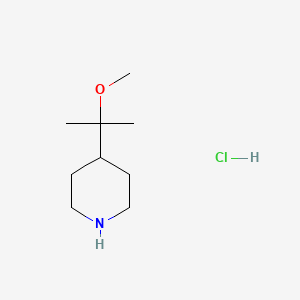

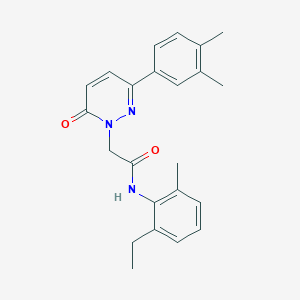


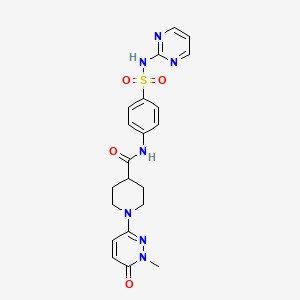

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
